(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
Description
(3Z)-3-[[4-(2-Chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is a methylidene oxindole derivative characterized by a fused indole-oxindole core and a 4-substituted pyrrole ring bearing a 2-chloroacetyl group. The Z-configuration of the exocyclic double bond is critical for its molecular geometry and biological interactions.
Properties
IUPAC Name |
(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-7-14(19)9-5-10(17-8-9)6-12-11-3-1-2-4-13(11)18-15(12)20/h1-6,8,17H,7H2,(H,18,20)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAORZNEFJVBGJ-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CN3)C(=O)CCl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=CN3)C(=O)CCl)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Fischer Indole Synthesis for the Indol-2-one Core
The indol-2-one scaffold is typically synthesized via the Fischer indole synthesis , a classic method involving cyclization of arylhydrazones under acidic conditions. For example:
- Starting Material : Phenylhydrazine and δ-keto esters or ketones.
- Cyclization : Catalyzed by protic acids (e.g., HCl, H$$2$$SO$$4$$) or Lewis acids (e.g., ZnCl$$_2$$) at 80–120°C.
- Modification : Bromination at the 3-position using NBS or Br$$_2$$ yields 3-bromoindol-2-one, a key intermediate for downstream coupling.
Example :
Pyrrole Ring Construction with 2-Chloroacetyl Substituent
The 4-(2-chloroacetyl)pyrrole moiety is synthesized via two primary routes:
Van Leusen Pyrrole Synthesis
The Van Leusen reaction employs TosMIC (tosylmethyl isocyanide) and α,β-unsaturated carbonyl compounds to form 3,4-disubstituted pyrroles.
- Substrate : Ethyl acrylate derivatives react with TosMIC under basic conditions (e.g., K$$2$$CO$$3$$) to form 3,4-disubstituted pyrroles.
- Chloroacetylation : The 4-position is acylated using chloroacetyl chloride in DMF or CH$$2$$Cl$$2$$, often with catalytic DMAP.
Example :
- Ethyl 4-methyl-1H-pyrrole-3-carboxylate reacts with chloroacetyl chloride to yield 4-(2-chloroacetyl)pyrrole-3-carboxylate (85% yield).
Direct Acylation of Preformed Pyrroles
Pyrroles synthesized via Paal-Knorr or Hantzsch methods can be acylated regioselectively:
Coupling Indol-2-one and Pyrrole Moieties
The Z-configured methylidene bridge is formed via Eschenmoser coupling or Knoevenagel condensation :
Eschenmoser Coupling
This method couples 3-bromoindol-2-one with pyrrole thioamides to form the methylidene bridge with Z-selectivity:
- Reagents : 3-Bromoindol-2-one and 4-(2-chloroacetyl)pyrrole-2-thioamide.
- Conditions : DMF, 25–60°C, 5–12 hours.
- Mechanism : Nucleophilic displacement of bromide by the thioamide, followed by elimination of H$$_2$$S.
Example :
- Reaction of 3-bromo-5-fluoroindol-2-one with 4-(2-chloroacetyl)pyrrole-2-thioamide yields the target compound in 89% yield (Z: >95%).
Knoevenagel Condensation
A base-catalyzed reaction between indol-2-one aldehydes and pyrrole ketones:
- Substrates : 3-Formylindol-2-one and 4-(2-chloroacetyl)pyrrole-2-carbaldehyde.
- Catalyst : Piperidine or DBU in ethanol, 60–80°C.
- Stereoselectivity : Z-configuration favored due to steric hindrance in the transition state.
Example :
One-Pot Multicomponent Approaches
Recent advances utilize tandem reactions to streamline synthesis:
- Silver-Catalyzed Cyclization : AgNO$$3$$/Ag$$2$$O mediates cyclization of propargylamines with indole-tethered ynones, forming the pyrrole-indole conjugate in one step.
- Electrochemical Cross-Dehydrogenative Coupling : Direct coupling of indol-2-ones and prefunctionalized pyrroles under oxidative conditions (e.g., Pt electrodes, 0.5 V).
Example :
Comparative Analysis of Methods
| Method | Yield (%) | Z-Selectivity | Key Advantage | Limitation |
|---|---|---|---|---|
| Eschenmoser Coupling | 70–89 | >95% | High stereocontrol | Requires 3-bromoindol-2-one precursor |
| Knoevenagel | 65–76 | 80–90% | Mild conditions | Moderate stereoselectivity |
| Multicomponent | 75–82 | 85–90% | Step economy | Limited substrate scope |
| Electrochemical | 78–82 | 90% | Green chemistry (no oxidants) | Specialized equipment required |
Critical Considerations
- Stereochemical Control : Eschenmoser coupling outperforms other methods in Z-selectivity due to its concerted elimination mechanism.
- Functional Group Tolerance : Chloroacetyl groups are sensitive to nucleophilic substitution; thus, late-stage acylation is preferred.
- Scalability : Van Leusen and Eschenmoser methods are industrially viable, with reported scales up to 1 kg.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
General Synthetic Route
- Formation of Indole : The initial step often involves cyclization reactions of appropriate precursors to form the indole backbone.
- Pyrrole Introduction : Subsequent steps involve the incorporation of the pyrrole ring through condensation reactions.
- Chloroacetylation : The final modification involves introducing the chloroacetyl group, which is crucial for enhancing biological activity.
Anticancer Activity
One of the most promising applications of (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is its anticancer potential. Studies have shown that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this structure have been evaluated for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antiproliferative Effects
A series of analogs derived from (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one were tested against human cancer cell lines, demonstrating IC50 values in the low micromolar range. These findings suggest that modifications to the indole structure can enhance cytotoxicity against specific cancer types.
Antimicrobial Properties
The compound also exhibits antimicrobial activity, particularly against resistant strains of bacteria and fungi. The chloroacetyl group enhances lipophilicity, facilitating better membrane penetration and increased efficacy against pathogens.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one demonstrates significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Enzyme Inhibition
Another notable application is in enzyme inhibition, particularly targeting protein kinases involved in cancer progression. The structural features of this compound allow it to interact effectively with kinase domains, potentially leading to the development of novel therapeutic agents.
Case Study: Kinase Inhibition
Research has indicated that derivatives of this compound can inhibit specific kinases with IC50 values indicating potent activity. This positions them as candidates for further development in targeted cancer therapies.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the (3Z)-3-(pyrrolylmethylidene)-1H-indol-2-one scaffold but differ in substituents on the pyrrole or indole rings:
*Estimated based on structural similarity.
Key Structural and Functional Differences
- Electron Effects : The 2-chloroacetyl group in the target compound is strongly electron-withdrawing, contrasting with SU5416’s electron-donating 3,5-dimethyl groups. This may influence redox stability and target binding kinetics .
- Covalent Binding Potential: The chloroacetyl moiety may enable covalent interactions with cysteine residues in kinases, a mechanism absent in SU5416 or K939-0008 .
Structural Analysis
- Crystal Packing : XPac studies on methylidene oxindoles reveal substituents dictate dihedral angles and hydrogen-bonding networks. Chloroacetyl’s polarity may enhance solubility over SU5416’s hydrophobic dimethyl groups .
- Z-Configuration Stability : The Z-configuration is conserved across analogues, critical for maintaining planar geometry and π-π stacking in protein binding .
Pharmacological Potential
- Toxicity Profile : SU5416’s weight loss side effects underscore the need for substituent optimization to balance efficacy and safety .
Biological Activity
The compound (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is a member of the indolinone family, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H9ClN2O
- Molecular Weight : 246.68 g/mol
Kinase Inhibition
Research indicates that derivatives of indolinone compounds, including the target compound, exhibit significant kinase inhibitory activity. Kinases are critical in various cellular processes, including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases.
Key Findings:
-
Inhibition of Specific Kinases : The compound has been shown to inhibit several kinases involved in cancer progression, including:
- Cyclin-dependent kinases (CDKs) : Important for cell cycle regulation.
- Mitogen-activated protein kinases (MAPKs) : Involved in directing cellular responses to a diverse array of stimuli.
- Cell Proliferation Studies : In vitro studies demonstrated that treatment with (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one resulted in reduced proliferation of cancer cell lines, suggesting its potential as an anti-cancer agent.
Case Study 1: Anti-Cancer Activity
A study conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, the compound exhibited protective effects against oxidative stress-induced neuronal cell death. The study highlighted its potential for treating conditions like Alzheimer's disease by modulating neuroinflammatory pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
